

LP-360924 and GPR139 Modulators: Technical Guide to Analogues and Derivatives

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: LP-360924
CAS No.: 1984787-69-0
Cat. No.: B608642

[Get Quote](#)

Part 1: Executive Summary & Mechanism of Action

LP-360924 is a synthetic, small-molecule agonist of GPR139, an orphan GPCR expressed almost exclusively in the central nervous system (CNS), specifically in the lateral habenula and septum. It serves as a critical chemical probe for de-orphanizing GPR139 and studying its role in locomotor activity, schizophrenia, and addiction.

Mechanistic Profile

Unlike many GPCR agonists that show bias, **LP-360924** exhibits a specific dual-signaling potential depending on the cellular context, though it is primarily characterized as a Gq/11-coupled agonist.

- Primary Pathway (Gq): Activation leads to Phospholipase C (PLC) recruitment, IP3 generation, and intracellular calcium () mobilization.

- Secondary Pathway (Gs): In specific cell lines (e.g., HEK293), **LP-360924** has been observed to stimulate cAMP accumulation, suggesting promiscuous Gs coupling or cell-type specific signaling bias.

Physiological Relevance

GPR139 is highly conserved and acts as a sensor for essential aromatic amino acids (L-Trp, L-Phe). **LP-360924** mimics these endogenous ligands with higher potency, activating inhibitory pathways in the habenula that dampen locomotor hyperactivity.

Part 2: Chemical Architecture & SAR

The structure of **LP-360924** is built upon a 1,3,5-triazine scaffold, decorated to maximize receptor affinity and selectivity.

Structural Deconstruction

The molecule can be segmented into three pharmacophoric regions:

- The Core (Triazine): A central 1,3,5-triazine ring acting as a planar hub.
- The Hinge (Aminothiazole): A 2-amino-4-phenylthiazole moiety linked to the triazine. This region provides rigid orientation.
- The Effector Tail (Piperazine-Pyrimidine): A piperazine linker connecting the thiazole carbonyl to a pyrimidine ring. This region likely engages the orthosteric binding pocket deep within the transmembrane bundle.

Chemical Name: [2-[[4-methoxy-6-(3-methoxypropylamino)-1,3,5-triazin-2-yl]amino]-4-phenyl-1,3-thiazol-5-yl]-(4-pyrimidin-2-yl)piperazin-1-yl)methanone

Structure-Activity Relationship (SAR)

Optimization of the **LP-360924** scaffold and related analogues (like the JNJ series) reveals critical determinants of activity:

Region	Modification	Effect on Activity
Triazine Core	Replacement with Pyrimidine	Generally tolerated but often reduces solubility.
C6-Methoxy	Replacement with bulky ethers	Decreased Potency. Small, polar groups are preferred here.
N-Alkyl Chain	Shortening the propyl chain	Loss of Potency. The 3-methoxypropyl group likely reaches a hydrophobic sub-pocket.
Thiazole Ring	Replacement with Phenyl/Pyridine	Loss of Activity. The thiazole sulfur and nitrogen geometry is critical for the "kink" required for binding.
Tail Region	Removal of Pyrimidine	Abolishes Activity. The distal heteroaromatic ring is essential for pi-pi stacking interactions in the receptor core.

Functional Analogues

While **LP-360924** is a triazine, subsequent optimization campaigns (e.g., by Janssen and Lundbeck) identified structurally distinct but functionally superior analogues.

- JNJ-63533054: A glycine benzamide derivative. It has superior CNS penetration compared to **LP-360924** and is the preferred tool for in vivo behavioral studies.
- TC-O 9311: A benzohydrazide agonist.
- LP-471756 (Antagonist): Structurally related sulfonamide that blocks the constitutive activity of GPR139.

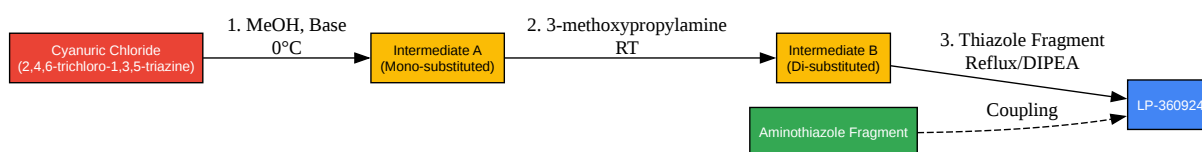
Part 3: Synthesis Protocols

The synthesis of **LP-360924** follows a convergent route, assembling the Triazine Core and the Thiazole-Piperazine Arm separately before final coupling.

Retrosynthetic Signaling Pathway

The synthesis relies on the sequential nucleophilic aromatic substitution (

) of cyanuric chloride, exploiting the temperature-dependent reactivity of the chloride leaving groups.



[Click to download full resolution via product page](#)

Figure 1: Convergent synthesis strategy for **LP-360924** via sequential substitution.

Detailed Protocol: Step-by-Step

Step 1: Preparation of the Thiazole Fragment

- Reactants: 2-bromo-4'-phenylacetophenone + Thiourea derivative (Ethyl 2-amino-4-phenylthiazole-5-carboxylate).
- Hydrolysis: Saponify the ester to the carboxylic acid using LiOH in THF/Water.
- Amide Coupling: React the carboxylic acid with 1-(2-pyrimidinyl)piperazine using HATU and DIPEA in DMF.
- Yield: Isolate the 2-amino-thiazole-piperazine intermediate.

Step 2: Functionalization of Cyanuric Chloride

- Solvent: Acetone/Water (1:1).

- Addition 1 (0°C): Add 1 equivalent of Methanol and NaOH. Stir for 1 hour. This installs the methoxy group.
- Addition 2 (Room Temp): Add 1 equivalent of 3-methoxypropylamine. Stir for 4 hours. The second chloride is displaced.
- Isolation: Precipitate the monochloro-dimethoxy-triazine intermediate.

Step 3: Final Coupling

- Conditions: Dissolve the Intermediate from Step 2 and the Thiazole Fragment from Step 1 in 1,4-Dioxane.
- Reagents: Add 2 equivalents of DIPEA (N,N-Diisopropylethylamine).
- Reflux: Heat to 100°C for 12–16 hours. The high temperature is required to displace the final, deactivated chloride on the triazine ring.
- Purification: Flash chromatography (DCM/MeOH gradient).

Part 4: Experimental Assays

To validate **LP-360924** activity or screen new analogues, use the following self-validating protocols.

Calcium Mobilization Assay (FLIPR)

Since GPR139 couples to Gq, intracellular calcium flux is the most robust readout.

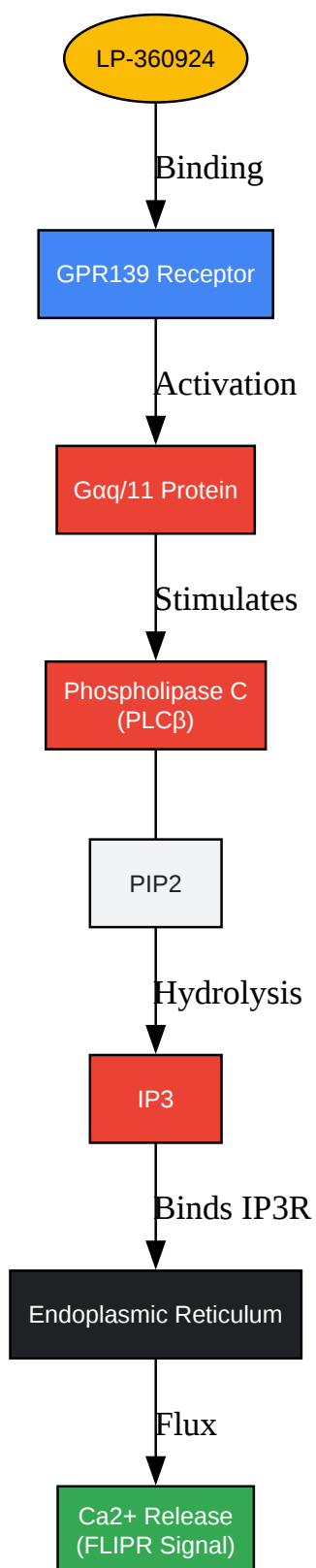
Protocol:

- Cell Line: CHO-K1 or HEK293 stably expressing human GPR139.
- Seeding: Plate cells at 50,000 cells/well in black-walled, clear-bottom 96-well plates. Incubate overnight.
- Dye Loading: Aspirate media. Add 50 µL of Fluo-4 AM (calcium indicator) in HBSS buffer + 2.5 mM Probenecid (to prevent dye leakage).

- Incubation: 45 minutes at 37°C, followed by 15 minutes at room temperature.
- Compound Addition: Prepare **LP-360924** stocks in DMSO. Dilute in HBSS (Final DMSO < 0.5%).
- Measurement: Use a FLIPR (Fluorometric Imaging Plate Reader). Measure fluorescence () for 180 seconds.
- Data Analysis: Calculate

based on Peak Fluorescence minus Baseline.
 - Standard EC50 for **LP-360924**: ~10–50 nM.

GPR139 Signaling Pathway Diagram



[Click to download full resolution via product page](#)

Figure 2: Primary Gq signaling cascade activated by **LP-360924**.

Part 5: Comparison of Key Analogues

Compound	Scaffold	Mechanism	Potency (EC50)	Key Feature
LP-360924	Triazine	Agonist	~30 nM	First-in-class probe; defines the pharmacophore.
JNJ-63533054	Benzamide	Agonist	16 nM	Superior CNS penetration. Orally active.
TC-O 9311	Benzohydrazide	Agonist	39 nM	Alternative scaffold; useful for SAR comparison.
LP-471756	Sulfonamide	Antagonist	640 nM (IC50)	Blocks LP-360924 activity; negative control.

Part 6: References

- Discovery of **LP-360924**: Hu, L. A., et al. (2009). "Identification of surrogate agonists and antagonists for orphan G-protein-coupled receptor GPR139." *Journal of Biomolecular Screening*, 14(7), 789-797.[1] [Link](#)
- GPR139 Physiology: Liu, C., et al. (2015).[2] "GPR139, an Orphan Receptor Highly Enriched in the Habenula and Septum, Is Activated by the Essential Amino Acids L-Tryptophan and L-Phenylalanine." *Molecular Pharmacology*, 88(5), 911-925.[1] [Link](#)
- JNJ Series Optimization: Dvorak, C. A., et al. (2015). "Identification and SAR of glycine benzamides as potent agonists for the GPR139 receptor." *ACS Medicinal Chemistry Letters*, 6(10), 1015-1018.[1] [Link](#)[1]
- Benzohydrazide Agonists: Shi, F., et al. (2011). "Discovery and SAR of a series of agonists at orphan G protein-coupled receptor 139." *ACS Medicinal Chemistry Letters*, 2(4), 303-306.

[Link\[1\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Identification of a novel scaffold for a small molecule GPR139 receptor agonist - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. GPR139, an Orphan Receptor Highly Enriched in the Habenula and Septum, Is Activated by the Essential Amino Acids L-Tryptophan and L-Phenylalanine - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [LP-360924 and GPR139 Modulators: Technical Guide to Analogues and Derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b608642/docs#lp-360924-and-gpr139-modulators-technical-guide-to-analogues-and-derivatives\]](https://www.benchchem.com/product/b608642/docs#lp-360924-and-gpr139-modulators-technical-guide-to-analogues-and-derivatives)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)